molecular formula C17H18O9 B1255739 3-acetyl-7-beta-D-glucopyranosyloxycoumarin CAS No. 20943-16-2

3-acetyl-7-beta-D-glucopyranosyloxycoumarin

Cat. No. B1255739
CAS RN: 20943-16-2
M. Wt: 366.3 g/mol
InChI Key: KYVGMGQCZKBVDT-OWVAZHOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin and related compounds involves several key steps, including glycosylation, where a sugar unit is attached to another molecule. A common method for synthesizing glycosylated coumarins involves the condensation of coumarin potassium salts with acetobromoglucose in a homogeneous medium or a liquid-liquid system using a phase-transfer catalyst (Garazd, Y., Garazd, M., & Khilya, V., 2004).

Molecular Structure Analysis

The molecular structure of glycosylated coumarins, including 3-acetyl-7-beta-D-glucopyranosyloxycoumarin, has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography, in particular, has provided detailed insights into the conformations and configurations of these molecules (Strumpel, M., Schmidt, H., Luger, P., & Paulsen, H., 1984).

Chemical Reactions and Properties

The chemical reactions and properties of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin are influenced by both the coumarin and glucopyranosyl moieties. These compounds undergo typical coumarin reactions, such as cycloadditions and electrophilic substitutions, while the glycosidic bond introduces additional reactivity, including potential for enzymatic cleavage by glycosidases (Sherman, W., & Robins, E., 1968).

Physical Properties Analysis

The physical properties of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin, such as solubility, melting point, and optical rotation, can be significantly affected by the glycosylation. These properties are crucial for determining the compound's suitability for various applications, including its use in chemical synthesis and biological assays.

Chemical Properties Analysis

3-Acetyl-7-beta-D-glucopyranosyloxycoumarin exhibits a range of chemical properties characteristic of both coumarins and glycosides. These include fluorescence, which can be used in analytical applications, and reactivity towards nucleophiles and electrophiles, which makes these compounds versatile intermediates in organic synthesis (Abdou, M., 2017).

Scientific Research Applications

Isolation and Structural Analysis

  • Metabolite Isolation in Fungi: A study on Xylaria sp. fungus identified various metabolites, including a new isocoumarin glycoside similar to 3-acetyl-7-beta-D-glucopyranosyloxycoumarin. Such metabolites have potential in understanding fungal biochemistry and ecology (Wang et al., 2014).

Biological and Pharmacological Activities

  • Enzymatic and Microbial Studies: A study explored the activity of a protein acetyltransferase in Mycobacterium smegmatis, which could potentially interact with compounds like 3-acetyl-7-beta-D-glucopyranosyloxycoumarin. This is significant for understanding bacterial protein functions (Gupta et al., 2008).
  • Cholinesterase Inhibition and Calcium Channel Blocking: Certain coumarins, similar to 3-acetyl-7-beta-D-glucopyranosyloxycoumarin, have been identified as cholinesterase inhibitors and calcium channel blockers, suggesting potential therapeutic applications in neurological disorders (Atta‐ur‐ Rahman et al., 2006).

Potential Therapeutic Applications

  • Diabetic Complications: Compounds similar to 3-acetyl-7-beta-D-glucopyranosyloxycoumarin have shown inhibitory activity on advanced glycation end products and aldose reductase, indicating potential in diabetic complication treatments (Jang et al., 2010).
  • Nerve Growth Factor Potentiation: Some acetylated flavonoid glycosides, structurally akin to 3-acetyl-7-beta-D-glucopyranosyloxycoumarin, have been found to enhance nerve growth factor-mediated neurite outgrowth, suggesting neuroprotective properties (Li et al., 2004).
  • Anticancer and Anti-inflammatory Properties: Flavonoids and phenolic compounds from various plants, structurally related to 3-acetyl-7-beta-D-glucopyranosyloxycoumarin, have shown cytotoxicity against cancer cell lines and anti-inflammatory activities (Bai et al., 2010).

Synthesis and Chemical Studies

  • Synthetic Applications: The synthesis and reactions of compounds like 3-acetyl-7-beta-D-glucopyranosyloxycoumarin are critical in the development of new pharmacologically active molecules. Studies focus on creating new derivatives with potential biological applications (Abdou, 2017).

properties

IUPAC Name

3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3/t12-,13-,14+,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVGMGQCZKBVDT-OWVAZHOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585059
Record name 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-7-beta-D-glucopyranosyloxycoumarin

CAS RN

20943-16-2
Record name 3-Acetyl-7-(β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20943-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylumbelliferyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zhu, J Hou, J Si, G Ma, N Yang, B Chen, Y Zhang - 2023 - researchsquare.com
Background. Osteoarthritis (OA) is a common chronic joint disease characterized by persistent inflammation. This study aimed to explore the potential mechanisms by which …
Number of citations: 2 www.researchsquare.com

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